2-(Azetidin-3-yl)acetonitrile hydrochloride

Medicinal Chemistry Drug Synthesis Janus Kinase Inhibitors

Purchase 2-(Azetidin-3-yl)acetonitrile hydrochloride as a high-purity (≥95%) heterocyclic building block. This specific hydrochloride salt enhances solubility for streamlined handling, while the strained azetidine ring and reactive acetonitrile group serve as essential handles for constructing complex molecules, most notably as a validated intermediate in FDA-approved baricitinib API synthesis.

Molecular Formula C5H9ClN2
Molecular Weight 132.59 g/mol
CAS No. 1423057-36-6
Cat. No. B1380588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Azetidin-3-yl)acetonitrile hydrochloride
CAS1423057-36-6
Molecular FormulaC5H9ClN2
Molecular Weight132.59 g/mol
Structural Identifiers
SMILESC1C(CN1)CC#N.Cl
InChIInChI=1S/C5H8N2.ClH/c6-2-1-5-3-7-4-5;/h5,7H,1,3-4H2;1H
InChIKeySJSKCHPFJJQTBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Azetidin-3-yl)acetonitrile Hydrochloride (CAS 1423057-36-6): Procurement and Structural Overview


2-(Azetidin-3-yl)acetonitrile hydrochloride (CAS 1423057-36-6) is a research chemical belonging to the class of azetidine derivatives . Its molecular formula is C₅H₉ClN₂, with a molecular weight of 132.59 g/mol . This compound is a hydrochloride salt of 2-(azetidin-3-yl)acetonitrile, characterized by a strained four-membered azetidine ring attached to an acetonitrile group [1]. It is typically supplied as a solid with purities of ≥95% and is utilized as a versatile heterocyclic building block in organic synthesis and pharmaceutical research .

2-(Azetidin-3-yl)acetonitrile Hydrochloride: The Case Against Generic Substitution of Azetidine Intermediates


The utility of azetidine-based building blocks is highly dependent on their specific substitution patterns, which dictate reactivity, stability, and ultimate synthetic outcomes [1]. A generic approach to substituting one azetidine derivative for another, such as replacing this compound with its free base (2-(Azetidin-3-yl)acetonitrile, CAS 1205750-84-0) [2], an exocyclic alkene analog (2-(Azetidin-3-ylidene)acetonitrile, CAS 1314910-43-4) , or a differently substituted variant like (1-Methyl-azetidin-3-yl)-acetonitrile, is not viable. The hydrochloride salt form directly impacts solubility and handling during synthesis, while the specific 3-yl acetonitrile moiety provides a defined scaffold for constructing complex molecules, most notably as a key intermediate in the synthesis of the FDA-approved JAK inhibitor baricitinib [3].

Quantitative Differentiation of 2-(Azetidin-3-yl)acetonitrile Hydrochloride: Evidence for Procurement Decisions


Structural Specificity for Baricitinib Synthesis: A Defined Intermediate vs. Functional Alternatives

2-(Azetidin-3-yl)acetonitrile is a direct synthetic precursor to the key baricitinib intermediate, 2-(1-(ethylsulfonyl)azetidin-3-yl)acetonitrile [1]. While alternative azetidine derivatives like (1-Methyl-azetidin-3-yl)-acetonitrile and 2-(Azetidin-3-ylidene)acetonitrile are available, they lack the precise substitution required for this validated, high-yielding route to an approved pharmaceutical. The published synthetic route achieves a 78% overall yield from tert-butyl 3-oxoazetidine-1-carboxylate to 2-(1-(ethylsulfonyl)azetidin-3-yl)acetonitrile, a process in which the title compound's core structure is essential [1].

Medicinal Chemistry Drug Synthesis Janus Kinase Inhibitors

Physicochemical Comparison: Hydrochloride Salt Form vs. Free Base

The compound 2-(Azetidin-3-yl)acetonitrile hydrochloride (Target, CAS 1423057-36-6) is the hydrochloride salt of 2-(Azetidin-3-yl)acetonitrile (Comparator, CAS 1205750-84-0) . The salt form is known to confer improved aqueous solubility and solid-state stability compared to the free base, which is often an oil or low-melting solid [1]. The exact mass of the hydrochloride is 132.0454260 g/mol, compared to 96.068748264 g/mol for the free base, reflecting the addition of HCl [1].

Formulation Process Chemistry Solubility

Defined Storage and Handling for Reproducible Synthesis

Vendor specifications for 2-(Azetidin-3-yl)acetonitrile hydrochloride (Target) consistently recommend refrigerated storage (2-8°C) to ensure long-term stability . In contrast, the closely related free base, 2-(Azetidin-3-yl)acetonitrile, is often shipped and stored at room temperature due to different stability profiles [1]. This defined storage parameter is crucial for maintaining the integrity of the building block, particularly for sensitive synthetic steps where decomposition could lead to side products or reduced yields.

Process Chemistry Stability Logistics

Optimal Use Cases for 2-(Azetidin-3-yl)acetonitrile Hydrochloride in R&D and Production


Synthesis of JAK Inhibitor Intermediates

This compound is an established building block for the synthesis of baricitinib, an FDA-approved JAK1/2 inhibitor [1]. The synthetic route involving 2-(1-(ethylsulfonyl)azetidin-3-yl)acetonitrile, derived from this compound, is a validated, high-yielding pathway for producing active pharmaceutical ingredients (APIs) [1].

Preparation of Azetidine-Containing Compound Libraries

As a versatile heterocyclic building block, 2-(Azetidin-3-yl)acetonitrile hydrochloride is ideally suited for creating diverse compound libraries in medicinal chemistry . Its reactive acetonitrile group and the strained azetidine ring serve as handles for generating a wide array of functionalized analogs for structure-activity relationship (SAR) studies .

Use as a Reference Standard in Analytical Method Development

Given its well-defined physicochemical properties and the availability of high-purity material (≥95%) , this compound can serve as a reference standard for developing and validating analytical methods such as HPLC, LC-MS, or NMR for process monitoring and quality control in synthetic workflows involving azetidine intermediates .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Azetidin-3-yl)acetonitrile hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.